
2-chloro-N-(quinolin-3-yl)acetamide
Overview
Description
“2-Chloro-N-quinolin-3-yl-acetamide” is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline-based acetamide derivatives has been reported in various studies . For instance, a study reported the synthesis of 18 novel quinoline-based-benzo[d]imidazole derivatives . Another study reported a simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N-arylacetamides .Chemical Reactions Analysis
Quinoline derivatives have been reported to exhibit significant biological activities, including antimalarial, antimicrobial, and anticancer activities . The chemical reactions involving “2-Chloro-N-quinolin-3-yl-acetamide” and its derivatives could be complex and depend on the specific conditions and reactants used .Scientific Research Applications
Structural and Chemical Properties
- Spatial Orientations and Coordination : The spatial orientations of amide derivatives, including those related to 2-Chloro-N-quinolin-3-yl-acetamide, play a significant role in anion coordination. Studies have shown that such compounds can exhibit geometries like tweezer-like structures, leading to self-assembly through weak interactions and forming channel-like structures (Kalita & Baruah, 2010).
Biological Applications
- Antimicrobial Activity : Some derivatives of 2-Chloro-N-quinolin-3-yl-acetamide have been studied for their antimicrobial properties. Compounds like 3,4,5-trisubstituted triazole derivatives bearing quinoline ring demonstrated significant antimicrobial activity against a range of bacteria and fungi (Yurttaş et al., 2020). Similarly, novel 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives exhibited notable antifungal and antibacterial activity (Kategaonkar et al., 2010).
- Tuberculosis Treatment : 2-(Quinolin-4-yloxy)acetamides, a class of compounds related to 2-Chloro-N-quinolin-3-yl-acetamide, have shown promising results against Mycobacterium tuberculosis, including drug-resistant strains, indicating potential as future drug alternatives for tuberculosis treatment (Pissinate et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : The synthesis of novel compounds, such as α-(acyloxy)-α-(quinolin-4-yl)acetamides, using three-component reactions demonstrates the versatility of 2-Chloro-N-quinolin-3-yl-acetamide derivatives in chemical synthesis. These reactions can be carried out at room temperature with quantitative yields, showcasing the compound's potential in facilitating efficient chemical processes (Taran et al., 2014).
Fluorescent Sensors and Bioimaging
- Fluorescent Sensing and Imaging : Certain derivatives of 2-Chloro-N-quinolin-3-yl-acetamide have been developed as fluorescent sensors for recognizing specific ions like zinc and cadmium, proving their utility in environmental monitoring and bioimaging. These sensors exhibit high selectivity and sensitivity, making them valuable tools in scientific research (Liu et al., 2018), (Zhou et al., 2012).
Future Directions
Properties
IUPAC Name |
2-chloro-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGMXFPYPJHPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575455 | |
| Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121221-07-6 | |
| Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(quinolin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


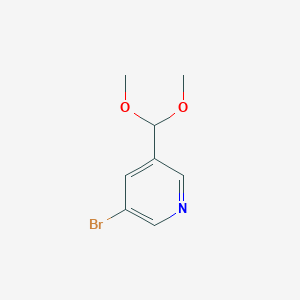
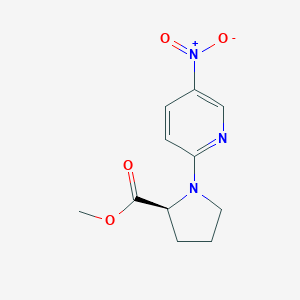



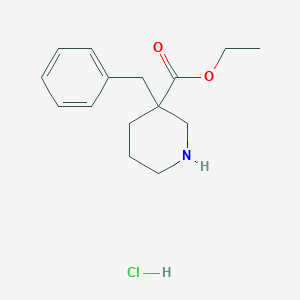
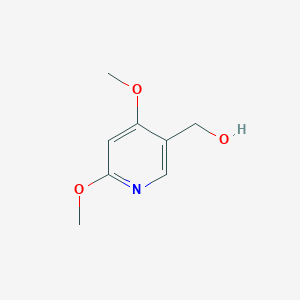
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)



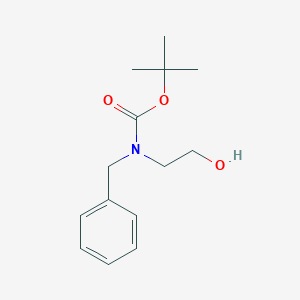

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
